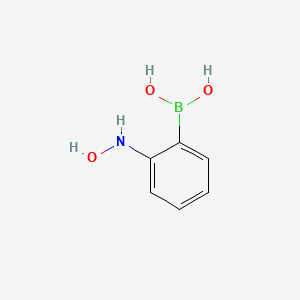
(2-(Hydroxyamino)phenyl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Hydroxyamino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. This particular compound features a hydroxyamino group attached to a phenyl ring, which is further connected to the boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxyamino)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a hydroxyamino compound. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to introduce the boronic acid functionality . Another approach involves the direct borylation of phenyl compounds using diboron reagents under catalytic conditions .
Industrial Production Methods
Industrial production of boronic acids, including (2-(Hydroxyamino)phenyl)boronic acid, often employs scalable methods such as the Suzuki-Miyaura coupling. This reaction is favored due to its mild conditions and high functional group tolerance . The process involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Hydroxyamino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
(2-(Hydroxyamino)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Hydroxyamino)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid moiety can form reversible covalent bonds with diol-containing biomolecules, such as sugars and nucleotides . This interaction is pH-dependent and can be exploited for selective binding and release of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the hydroxyamino group but shares the boronic acid functionality.
4-Carboxy-2-nitrophenylboronic acid: Contains a carboxy and nitro group, offering different reactivity and applications.
2-Bromo-5-pyridylboronic acid: Features a bromine and pyridyl group, used in different synthetic contexts.
Uniqueness
(2-(Hydroxyamino)phenyl)boronic acid is unique due to the presence of the hydroxyamino group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with diol-containing biomolecules .
Propriétés
Formule moléculaire |
C6H8BNO3 |
|---|---|
Poids moléculaire |
152.95 g/mol |
Nom IUPAC |
[2-(hydroxyamino)phenyl]boronic acid |
InChI |
InChI=1S/C6H8BNO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4,8-11H |
Clé InChI |
WUVKJNKJZYMLLN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1NO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















